molecular formula C14H26N4O6 B14207564 L-Isoleucyl-L-alanylglycyl-L-serine CAS No. 798540-56-4

L-Isoleucyl-L-alanylglycyl-L-serine

Cat. No.: B14207564
CAS No.: 798540-56-4
M. Wt: 346.38 g/mol
InChI Key: HBGVHAYYWZSVIB-KBIXCLLPSA-N
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Description

L-Isoleucyl-L-alanylglycyl-L-serine is a tetrapeptide composed of L-isoleucine (Ile), L-alanine (Ala), glycine (Gly), and L-serine (Ser). Its sequence (Ile-Ala-Gly-Ser) combines a branched-chain hydrophobic residue (Ile), small aliphatic residues (Ala, Gly), and a polar hydroxyl-containing residue (Ser). This arrangement confers a balance of hydrophobicity and hydrophilicity, making it structurally versatile. Glycine and serine, for instance, are critical in central nervous system function and methylation processes, respectively . The peptide’s molecular formula is inferred as C₁₄H₂₆N₄O₆, with a molecular weight of approximately 346.38 g/mol (calculated from standard amino acid masses minus three water molecules from peptide bond formation).

Properties

CAS No.

798540-56-4

Molecular Formula

C14H26N4O6

Molecular Weight

346.38 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C14H26N4O6/c1-4-7(2)11(15)13(22)17-8(3)12(21)16-5-10(20)18-9(6-19)14(23)24/h7-9,11,19H,4-6,15H2,1-3H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8-,9-,11-/m0/s1

InChI Key

HBGVHAYYWZSVIB-KBIXCLLPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucyl-L-alanylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: L-Isoleucyl-L-alanylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can produce serine derivatives, while substitution reactions can yield peptide analogs with different amino acid sequences.

Scientific Research Applications

L-Isoleucyl-L-alanylglycyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-alanylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular processes or therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Amylin (20-29) (Human) (H-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-OH)

  • Sequence : Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser (Decapeptide).
  • Key Differences: Length: Longer (10 residues vs. 4), enabling secondary structures like β-sheets or helices. Residues: Contains aromatic (Phe), polar (Asn), and bulky hydrophobic (Leu) residues absent in the target tetrapeptide. Function: Derived from amylin, a hormone involved in glucose metabolism; the target peptide lacks known hormonal roles .

L-Serine, L-alanyl-L-alanyl-L-alanyl-L-seryl-L-serylglycyl-L-phenylalanyl

  • Sequence : Ala-Ala-Ala-Ser-Ser-Gly-Phe (Heptapeptide).
  • Key Differences: Repetitive Residues: Multiple Ala and Ser residues enhance flexibility but reduce sequence specificity.
  • Physicochemical Properties : Higher molecular weight (~619.62 g/mol ) and increased rigidity due to Phe.

L-Leucine, L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-valylglycyl-

  • Sequence : Ala-Ile-Leu-Ser-Val-Gly (Hexapeptide).
  • Key Differences :
    • Branched-Chain Residues : Contains Val and Leu, enhancing hydrophobicity and steric bulk compared to the target’s Ala and Gly.
    • Stability : Increased van der Waals interactions from Leu and Val may improve thermal stability .
  • Functional Implications: Potential for membrane interaction due to clustered hydrophobic residues.

L-Serine, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl

  • Sequence : Tyr-D-Ala-Gly-Phe-Leu-Ser (Hexapeptide).
  • Key Differences: D-Amino Acid: D-Ala confers resistance to proteolytic degradation, a feature absent in the target peptide’s all-L configuration. Aromatic and Charged Residues: Tyr (hydroxyl group) and Phe enhance UV absorbance and hydrophobicity .

L-Serine, L-valyl-L-alanyl-L-seryl-L-arginyl-L-isoleucyl-L-leucyl-L-leucyl-L-prolyl-L-valyl

  • Sequence : Val-Ala-Ser-Arg-Ile-Leu-Leu-Pro-Val-Ser (Decapeptide).
  • Key Differences :
    • Charged Residues : Arg introduces a positive charge, enabling electrostatic interactions with nucleic acids or membranes.
    • Proline Impact : Pro disrupts α-helices, altering conformational flexibility compared to the target peptide .
  • Applications : Arg-rich sequences are common in cell-penetrating peptides, highlighting functional divergence.

L-Arginine, N²-[N-[N-(N-L-alanyl-L-seryl)-L-isoleucyl]-L-seryl]glycyl]

  • Sequence : Ala-Ser-Ile-Ser-Gly-Arg (Hexapeptide).
  • Key Differences :
    • C-Terminal Arg : Positively charged Arg enhances solubility in aqueous environments vs. the target’s neutral Ser terminus.
    • Structural Simplicity : Shorter than amylin fragments but longer than the target, balancing flexibility and function .

Data Table: Structural and Functional Comparison

Compound Name Sequence Length Key Residues Molecular Weight (g/mol) Notable Properties Reference
L-Isoleucyl-L-alanylglycyl-L-serine 4 Ile, Ala, Gly, Ser ~346.38 Balanced hydrophobicity/hydrophilicity -
Amylin (20-29) (Human) 10 Phe, Asn, Leu ~1,093.14 Hormonal function, β-sheet potential
L-Serine, L-alanyl-L-alanyl...Phe 7 Phe, Ala, Ser ~619.62 High rigidity, UV absorbance
L-Leucine, L-alanyl-L-isoleucyl...Gly 6 Val, Leu, Ile ~671.83 Enhanced thermal stability
L-Serine, L-tyrosyl-D-alanylglycyl... 6 Tyr, D-Ala, Phe ~753.83 Protease resistance
L-Serine, L-valyl-L-alanyl...Pro 10 Arg, Pro, Leu ~1,101.27 Cell-penetration potential

Research Findings and Implications

  • Stability: Peptides with D-amino acids (e.g., ) or Pro residues () exhibit enhanced enzymatic or thermal stability compared to the target tetrapeptide.
  • Bioactivity : Longer peptides () often have defined biological roles (e.g., hormonal signaling), while shorter sequences like the target may serve as substrates or modular building blocks.
  • Solubility : Charged residues (Arg in –8) improve aqueous solubility, whereas hydrophobic clusters () favor membrane interactions.

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